molecular formula C26H42N2O5 B12094508 (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine

Katalognummer: B12094508
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: LRONEGCUEUUBJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is a compound that combines an amino acid derivative with dicyclohexylamine. This compound is often used in various chemical and biological applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine typically involves the protection of the amino group, followed by the introduction of the hydroxyhexanoic acid moiety. The dicyclohexylamine component is then added to form the final compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pH, and solvent composition to maximize yield and purity. The use of catalysts and purification techniques like crystallization or chromatography is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to prevent side reactions and degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce various amine compounds .

Wissenschaftliche Forschungsanwendungen

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine has several applications in scientific research:

Wirkmechanismus

The mechanism by which (S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The dicyclohexylamine component may enhance the compound’s stability and solubility, facilitating its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-N-alpha-Z-2-Amino-6-hydroxyhexanoic acid dicyclohexylamine is unique due to its combination of an amino acid derivative with dicyclohexylamine. This structure provides distinct chemical and biological properties, making it valuable in various applications .

Eigenschaften

Molekularformel

C26H42N2O5

Molekulargewicht

462.6 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2

InChI-Schlüssel

LRONEGCUEUUBJO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.